molecular formula C5H5NOS B1352759 1-(Thiazol-4-yl)ethanone CAS No. 38205-66-2

1-(Thiazol-4-yl)ethanone

Cat. No. B1352759
Key on ui cas rn: 38205-66-2
M. Wt: 127.17 g/mol
InChI Key: SUCLFBXGJZQZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09260395B2

Procedure details

A mixture of 4-acetylthiazole (1.0 g, 7.86 mmol) and methyl dimethoxyacetate (1.05 g, 7.86 mmol) in anhydrous diethyl ether (15 mL) was treated with sodium methoxide 4.37M in methanol (1.80 mL, 7.86 mmol) at 0° C. The resulting mixture was stirred at room temperature for 3 hours, and then diluted with ethyl acetate (10 mL). After cooling to 0° C., the reaction mixture was neutralized with 1N hydrochloric acid until pH 3 was reached. Water was added (6 mL) and layers were separated. The organic layer was washed with brine (10 mL), dried over sodium sulfate and concentrated in vacuo to provide 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (8a) (1.58 g, 6.89 mmol, 88%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:4]1[N:5]=[CH:6][S:7][CH:8]=1)(=O)C.[CH3:9][O:10][CH:11]([O:16][CH3:17])[C:12]([O:14]C)=O.[CH3:18][O-:19].[Na+].[CH3:21]O.Cl>C(OCC)C.C(OCC)(=O)C.O>[CH3:17][O:16][CH:11]([O:10][CH3:9])[C:12](=[O:14])[CH2:21][C:18]([C:6]1[S:7][CH:8]=[CH:4][N:5]=1)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C=1N=CSC1
Name
Quantity
1.05 g
Type
reactant
Smiles
COC(C(=O)OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(CC(=O)C=1SC=CN1)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.89 mmol
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.